(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the molecular formula C5H10N4. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .
Mode of Action
It’s known that the reaction mechanism of similar triazole compounds involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Similar triazole compounds have been reported to inhibit the carbonic anhydrase-ii enzyme, which plays a crucial role in maintaining ph balance in the body and is involved in various physiological and pathological processes .
Result of Action
Similar triazole compounds have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme , which could potentially lead to alterations in pH balance and other physiological processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .
Scientific Research Applications
(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes and pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine, with a similar structure but without the ethyl and methanamine groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanamine groups can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-ethyltriazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-7-4-5(3-6)8-9/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUXPNMASXXMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934446-12-4 |
Source
|
Record name | (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.